![molecular formula C11H13NO3 B5039050 2-[acetyl(ethyl)amino]benzoic acid](/img/structure/B5039050.png)
2-[acetyl(ethyl)amino]benzoic acid
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Overview
Description
“2-[acetyl(ethyl)amino]benzoic acid” is a derivative of benzoic acid, which is an aromatic carboxylic acid. It has an acetyl(ethyl)amino group attached to the benzene ring . The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an acetyl(ethyl)amino group .
Synthesis Analysis
The synthesis of “2-[acetyl(ethyl)amino]benzoic acid” could potentially involve the reaction of an amine with a carboxylic acid, in a process similar to the Fischer esterification reaction . Another possible method could involve the reaction of an amine with an acid chloride or anhydride under basic conditions .Molecular Structure Analysis
The molecular structure of “2-[acetyl(ethyl)amino]benzoic acid” consists of a benzene ring with a carboxylic acid group and an acetyl(ethyl)amino group attached to it . The molecule is planar due to the planarity of the benzene ring and the sp2 hybridization of the carbonyl carbon in the carboxylic acid group .Chemical Reactions Analysis
The chemical reactions of “2-[acetyl(ethyl)amino]benzoic acid” could involve various types of reactions such as nucleophilic acyl substitution reactions, where the carboxylic acid group could react with nucleophiles . It could also undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[acetyl(ethyl)amino]benzoic acid” would be similar to those of benzoic acid and amines. It would be expected to have a high boiling point due to the presence of the carboxylic acid group, which can form strong hydrogen bonds . Its solubility would depend on the polarity of the solvent .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[acetyl(ethyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-12(8(2)13)10-7-5-4-6-9(10)11(14)15/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMSFXZURNVWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Acetyl(ethyl)amino]benzoic acid |
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